Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate
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Overview
Description
Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate typically involves the iodination of a thiazole derivative. One common method is the reaction of 5-methyl-1,3-thiazole-2-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, optimized reaction conditions, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized under certain conditions, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the thiazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve solvents like ethanol or dimethylformamide (DMF) and may require heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include deiodinated thiazole derivatives or modified thiazole rings.
Scientific Research Applications
Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can participate in halogen bonding, which can enhance the binding affinity to the target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate
- Ethyl 5-(chloromethyl)-1,3-thiazole-2-carboxylate
- Ethyl 5-(methyl)-1,3-thiazole-2-carboxylate
Uniqueness
Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can influence its reactivity and binding properties, making it distinct from its bromine, chlorine, or methyl analogs.
Properties
IUPAC Name |
ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2S/c1-2-11-7(10)6-9-4-5(3-8)12-6/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAWDLUKFZQOBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(S1)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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